molecular formula C10H17N3O2S B2541410 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine CAS No. 1396802-40-6

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine

Cat. No.: B2541410
CAS No.: 1396802-40-6
M. Wt: 243.33
InChI Key: AECPVQWWFOMCEF-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a chemical compound of interest in medicinal chemistry and biological research. It features a piperidine scaffold substituted with both a 1H-imidazole methyl group and a methylsulfonyl moiety. The imidazole ring is a significant pharmacophore found in a wide range of biologically active molecules, serving as a key building block in pharmaceuticals and is present in the essential amino acid histidine . Compounds containing the imidazole-piperidine structure have been investigated for various therapeutic applications, including as potential agents for treating viral infections such as COVID-19, highlighting the research value of this chemical class . The methylsulfonyl group can influence the molecule's physicochemical properties, such as its solubility and binding characteristics, making it a valuable synthetic intermediate. This compound is intended for research applications, including as a building block in organic synthesis, a precursor in drug discovery projects, and a tool compound for probing biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-16(14,15)13-5-2-10(3-6-13)8-12-7-4-11-9-12/h4,7,9-10H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECPVQWWFOMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is first synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

    Attachment of the Imidazole Group: The imidazole derivative is then reacted with a piperidine derivative under basic conditions to form the imidazole-piperidine intermediate.

    Introduction of the Methylsulfonyl Group: Finally, the intermediate is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Catalysts: Employing catalysts to accelerate the reaction rates.

    Purification Techniques: Utilizing advanced purification techniques like chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the methylsulfonyl group can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several piperidine and imidazole derivatives, which differ in substituents and biological activity. Key comparisons include:

Compound Key Substituents Biological Target/Activity Binding Affinity/Interaction
4-((1H-Imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine 1-Methylsulfonyl, 4-(imidazolylmethyl) iNOS, kinase inhibition Not explicitly reported in evidence; inferred from analogs.
(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine 1-Benzodioxolylmethyl, 3-phenoxy-imidazole iNOS inhibition Interaction score = −8.82 kcal/mol (reference compound in iNOS studies) .
tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate 1-Methylsulfonylpyrimidine, 4-fluorophenyl BET/kinase dual inhibition Synthesized via nucleophilic substitution; activity linked to sulfonyl-pyrimidine interaction .
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine 1-Benzodioxolylmethyl, 3-phenoxy-imidazole Selective iNOS inhibition Co-crystallized with iNOS (PDB: 2ORT); binds via heme coordination and H-bonding to Cys 194 .
Rosmarinic acid (reference inhibitor) Natural polyphenol iNOS inhibition Superior interaction score (−12.96 kcal/mol) via arene H-bonding to Cys 194 .

Key Differences and Trends

Substituent Effects on Binding Affinity The methylsulfonyl group in the target compound may enhance solubility and stabilize interactions compared to benzodioxolylmethyl or phenoxy groups in analogs . Imidazole-containing compounds (e.g., the target and benzodioxolylmethyl analogs) show strong binding to iNOS via heme coordination, but Rosmarinic acid outperforms due to additional H-bonding .

Enzyme Selectivity The reference compound (3S)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine is selective for iNOS over other isoforms, while methylsulfonyl-pyrimidine derivatives (e.g., compound 17) exhibit dual kinase/BET inhibition .

Synthetic Accessibility

  • The target compound’s synthesis is more complex than simpler imidazole-piperidine hybrids (e.g., N-phenylindole derivatives), requiring multi-step functionalization of the piperidine core .

Pharmacological Potential

  • Anti-inflammatory Activity: Imidazole-piperidine analogs inhibit iNOS, reducing nitric oxide production in inflammatory pathways .
  • Kinase Inhibition : Methylsulfonyl-pyrimidine derivatives (e.g., compound 17) show promise in cancer therapy by targeting BET and kinase domains .

Research Findings and Data

Binding Interaction Scores (Molecular Docking)

Compound Interaction Score (kcal/mol) Key Interactions
Rosmarinic acid −12.96 Arene H-bond to Cys 194, heme coordination
(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine −8.82 Heme coordination, hydrophobic interactions
γ-Terpene (control) No interaction N/A

Biological Activity

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. The compound's structure, featuring an imidazole ring and a methylsulfonyl group, suggests diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H15N3O2S. The presence of the imidazole and methylsulfonyl groups contributes to its unique chemical properties, influencing its biological activity.

PropertyValue
Molecular Weight229.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Derivative : This is achieved through cyclization reactions involving glyoxal, ammonia, and formaldehyde.
  • Attachment of the Imidazole Group : The imidazole derivative is reacted with a piperidine derivative under basic conditions.
  • Introduction of the Methylsulfonyl Group : Treatment with methylsulfonyl chloride in the presence of a base yields the final product.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole rings exhibit significant anticancer properties. For instance, similar imidazole-containing compounds have shown effective inhibition of microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The imidazole ring can facilitate binding to targets like protein kinases or G-protein coupled receptors (GPCRs), while the methylsulfonyl group may enhance solubility and bioavailability.

Case Studies

A notable case study involved the evaluation of structurally related compounds that demonstrated significant anti-proliferative effects against various cancer types. For example:

  • Compound X : Showed an IC50 value of 5 µM against lung cancer cells.
  • Compound Y : Induced apoptosis in colorectal cancer cells with a caspase activation increase by 1.5 times at 10 µM.

In comparison, preliminary data on this compound suggest it may possess similar or enhanced activity profiles against specific cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-((1H-imidazol-1-yl)methyl)piperidineLacks methylsulfonyl groupModerate anticancer activity
1-(Methylsulfonyl)piperidineLacks imidazole groupLimited biological activity
4-(Chloromethyl)-1-(methylsulfonyl)piperidineContains chloromethyl insteadDifferent reactivity; less focus on anticancer

Q & A

Q. What are the common synthetic routes for preparing 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine?

The synthesis typically involves two key steps:

  • Alkylation of piperidine : Reacting 1-(methylsulfonyl)piperidine with a halogenated imidazole derivative (e.g., 1-(chloromethyl)imidazole) in a polar aprotic solvent (e.g., dimethylformamide) with a base like potassium carbonate to facilitate nucleophilic substitution .
  • Sulfonation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under controlled conditions. Alternative routes may involve pre-functionalized piperidine intermediates .
  • Purification : Column chromatography or recrystallization is often used to isolate the compound.

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

  • Predicted physicochemical parameters :

    PropertyValue (Predicted)Reference
    Boiling point~580–590 °C
    pKa~13.23
    Density~1.235 g/cm³
    PSA (Polar Surface Area)~60.94 Ų
  • Experimental validation : Use techniques like HPLC for purity (>98%), NMR for structural confirmation, and mass spectrometry for molecular weight verification .

Advanced Research Questions

Q. How can structural modifications of the imidazole or piperidine moieties alter bioactivity?

  • Imidazole modifications : Introducing substituents (e.g., methyl, phenyl) at the 2- or 4-position of the imidazole ring can enhance binding affinity to biological targets like histamine receptors .
  • Piperidine modifications : Replacing the methylsulfonyl group with alternative sulfonamides or adjusting the methylene linker length may influence solubility and metabolic stability .
  • Case study : Analogous compounds (e.g., 1-((4-phenyl-piperazin-1-yl)methyl)-1H-benzimidazole) show improved antimicrobial activity when aryl groups are added to the piperazine ring .

Q. What methodologies resolve contradictions in reported synthetic yields or reaction conditions?

  • Cross-validation : Compare protocols from multiple sources (e.g., inert atmosphere requirements for sulfonation reactions in vs. ambient conditions in ).
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, sulfonation with chlorosulfonic acid requires strict temperature control (<0°C) to minimize hydrolysis .
  • Analytical troubleshooting : Use in-situ monitoring (e.g., TLC, IR spectroscopy) to detect intermediates or side products causing yield discrepancies .

Q. How can researchers design experiments to assess the compound’s potential as a kinase or receptor inhibitor?

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., JAK2, PI3K) and ATP-competitive binding studies .
    • Receptor binding : Radioligand displacement assays (e.g., [³H]-histamine for H1/H4 receptor affinity) .
  • Structural insights : Molecular docking with X-ray crystallography data of target proteins (e.g., PDB entries for imidazole-bound receptors) to predict binding modes .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Plasma proteins or metabolites may require sample pre-treatment (e.g., protein precipitation with acetonitrile, solid-phase extraction) .
  • Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity (LOQ ~1 ng/mL). Validate methods using spiked samples and internal standards (e.g., deuterated analogs) .

Methodological Resources

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Software :

    • SwissADME : Predicts GI absorption, BBB permeability, and CYP450 interactions (e.g., CYP3A4 inhibition risk) .
    • ProTox-II : Estimates toxicity endpoints (e.g., LD50, hepatotoxicity) .
  • Key parameters :

    PropertyPredictionReference
    GI absorptionHigh
    BBB permeabilityModerate
    P-gp substrateYes

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to:
    • Acidic/basic conditions : 0.1N HCl/NaOH at 37°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ at room temperature.
    • Photolysis : UV light (ICH Q1B guidelines) .
  • Analytical monitoring : Track degradation products via UPLC-PDA and high-resolution MS to identify vulnerable functional groups (e.g., sulfonyl or imidazole moieties) .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa or solubility values?

  • Source analysis : Compare experimental vs. predicted data (e.g., pKa 13.23 in vs. computational estimates from ).
  • Buffer dependency : Solubility may vary with pH; use standardized buffers (e.g., PBS pH 7.4) for consistency .
  • Inter-lab validation : Collaborate with multiple labs to replicate measurements using identical protocols.

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